LAS195319 - 1605328-04-8

LAS195319

Catalog Number: EVT-272572
CAS Number: 1605328-04-8
Molecular Formula: C29H26N10O3S
Molecular Weight: 594.654
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LAS195319 is a potent and selective inhaled PI3Kδ Inhibitor (IC50 = 0.5 nM) for the Treatment of Respiratory Diseases.
Synthesis Analysis

The synthesis of LAS195319 involves several key steps that utilize advanced organic chemistry techniques. The main synthetic pathway includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Key Reactions:
    • Buchwald-Hartwig Coupling: This coupling reaction is essential for forming carbon-nitrogen bonds, which are critical in constructing the core structure of LAS195319.
    • Suzuki Coupling Reaction: Employed to introduce aryl groups into the molecule, enhancing its biological activity.
  3. Yield Optimization: Throughout the synthesis, efforts are made to optimize yields, often achieving satisfactory results in the range of 55% to 89% depending on the specific reaction conditions and substrates used.

The technical details of these methods reveal a sophisticated approach to synthesizing LAS195319, highlighting the importance of reaction conditions such as temperature, solvent choice, and catalyst selection .

Molecular Structure Analysis

The molecular structure of LAS195319 can be described using its chemical formula and structural features:

  • Chemical Formula: The compound's precise molecular formula is essential for understanding its reactivity and interaction with biological targets.
  • Structural Features: LAS195319 contains a pyrazolo[1,5-a]pyrimidine scaffold, characterized by its unique arrangement of nitrogen-containing heterocycles. This structure is crucial for its binding affinity to phosphoinositide 3-kinase delta.

Data from crystallographic studies or computational modeling may provide insights into the three-dimensional conformation of LAS195319, which is vital for predicting its biological activity and interactions with target proteins .

Chemical Reactions Analysis

LAS195319 undergoes various chemical reactions that facilitate its transformation into biologically active forms:

  1. Enzymatic Reactions: As a kinase inhibitor, LAS195319 interacts with specific enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
  2. Stability Studies: The compound's stability under physiological conditions is assessed to ensure its efficacy as a therapeutic agent.

Technical details regarding these reactions often involve kinetic studies that measure the rate at which LAS195319 inhibits its target enzyme, providing insight into its potency and potential therapeutic window .

Mechanism of Action

The mechanism of action of LAS195319 primarily involves:

  1. Target Inhibition: By selectively inhibiting phosphoinositide 3-kinase delta, LAS195319 disrupts critical signaling pathways that promote cell proliferation and survival.
  2. Biological Effects: Inhibition leads to downstream effects such as reduced cell migration and proliferation in various cancer cell lines, showcasing its potential as an anti-cancer agent.

Data supporting these mechanisms often derive from in vitro studies where LAS195319's effects on cell signaling pathways are quantified using assays that measure changes in cellular behavior following treatment .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of LAS195319 is essential for its application in drug development:

  • Solubility: The solubility profile impacts bioavailability; thus, studies often focus on optimizing formulations to enhance absorption.
  • Stability: Thermal and chemical stability assessments provide insights into how LAS195319 behaves under different conditions, which is critical for storage and formulation.

Relevant data may include melting points, boiling points, and spectral data (e.g., NMR or mass spectrometry) that confirm the compound's identity and purity .

Applications

LAS195319 has potential applications in various scientific fields:

  1. Cancer Therapy: Its role as a selective inhibitor of phosphoinositide 3-kinase delta positions it as a candidate for targeted cancer therapies.
  2. Respiratory Diseases: Preliminary studies suggest efficacy in treating inflammatory conditions such as asthma or chronic obstructive pulmonary disease by modulating immune responses.

The ongoing research into LAS195319 aims to expand its applications beyond initial indications, exploring combinations with other therapies or alternative delivery methods to enhance clinical outcomes .

Introduction to PI3Kδ Inhibition in Respiratory Therapeutics

Biochemical Role of PI3Kδ in Immune Cell Signaling and Airway Inflammation

PI3Kδ belongs to the class I PI3K family and is predominantly expressed in hematopoietic cells. Its activation by cell surface receptors (e.g., GPCRs, cytokine receptors) converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), recruiting pleckstrin homology (PH) domain-containing signaling proteins like AKT and PDK1. This cascade regulates:

  • Neutrophil/Macrophage Chemotaxis: PIP₃ gradients direct migration of neutrophils and macrophages to inflamed airways via CXCL8/CXCR1 and CCL2/CCR2 axes [3] [7].
  • Pro-inflammatory Cytokine Production: PI3Kδ/AKT signaling amplifies NF-κB and STAT-dependent transcription of IL-1β, IL-6, IL-8, and TNF-α in T cells and macrophages [3] [7].
  • Oxidative Stress: PI3Kδ activation enhances NADPH oxidase assembly, increasing reactive oxygen species (ROS) that damage airway epithelium and perpetuate inflammation [4].

In COPD and severe asthma, PI3Kδ hyperactivity correlates with persistent neutrophilic infiltration, mucus hypersecretion, and tissue remodeling. Gain-of-function mutations in PIK3CD (encoding PI3Kδ) are linked to recurrent respiratory infections and bronchiectasis, underscoring its role in immune dysregulation [3] [7].

Table 1: Key Immune Cell Functions Modulated by PI3Kδ in Respiratory Inflammation

Immune CellPI3Kδ-Dependent ProcessPathogenic Consequence
NeutrophilsChemotaxis, degranulation, NETosisAirway neutrophilia, epithelial damage
MacrophagesM1 polarization, cytokine releaseChronic inflammation, tissue remodeling
T cellsTh1/Th17 differentiationSteroid-resistant inflammation
Mast cellsHistamine/leukotriene secretionBronchoconstriction, edema

Rationale for Targeting PI3Kδ in Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Targeting PI3Kδ addresses unmet needs in asthma and COPD management:

Asthma

  • Type-2 Inflammation: PI3Kδ amplifies IL-4/IL-13 signaling in B cells, promoting IgE class switching and eosinophil recruitment. LAS195319 reduces eosinophil and basophil infiltration in bronchoalveolar lavage (BAL) fluid in ovalbumin-induced rat models, with efficacy comparable to fluticasone [2].
  • Steroid Resistance: PI3Kδ activation dampens glucocorticoid receptor (GR) nuclear translocation. Inhibiting PI3Kδ restores steroid sensitivity in severe asthma models [3].

COPD

  • Neutrophilic Inflammation: Cigarette smoke activates PI3Kδ in neutrophils, enhancing elastase release and mucus production. LAS195319 suppresses neutrophil chemotaxis and oxidative burst, mitigating parenchymal destruction [3] [8].
  • Systemic Comorbidities: PI3Kδ drives atherosclerosis via endothelial dysfunction and macrophage lipid uptake. Inhibitors may reduce cardiovascular risks in COPD patients [4].

Table 2: Preclinical Efficacy of LAS195319 in Respiratory Inflammation Models

Disease ModelKey FindingsReference
Ovalbumin-induced rat asthma↓ Eosinophils/basophils in BAL; efficacy ≈ fluticasone [2]
Cigarette smoke-induced COPD (murine)↓ Neutrophil infiltration, IL-8, and MMP-9 in airways [3]
LPS-induced acute lung injury↓ BAL TNF-α, IL-6; attenuated vascular permeability [3]

Challenges in Systemic PI3Kδ Inhibition and Advantages of Inhaled Delivery

Systemic PI3Kδ inhibitors (e.g., idelalisib) face significant limitations:

  • Immunosuppression: Chronic systemic exposure causes hepatotoxicity, colitis, and increased infection risk due to broad immune suppression [3] [10].
  • Poor Lung Bioavailability: Oral administration achieves suboptimal lung exposure, necessitating high doses that exacerbate off-target effects [8].

LAS195319 overcomes these via inhaled delivery:

  • Enhanced Lung Selectivity: Optimized physicochemical properties (e.g., high plasma clearance) ensure rapid systemic degradation while sustaining lung residence. In rat models, intratracheal administration yields lung/plasma partition ratios >10, maximizing target engagement in airways [2] [6].
  • Chirality-Driven Selectivity: The (S)-stereochemistry at the chiral center (from the 1-(5-methyl-4-oxo-3-phenylpyrrolo[1,2-f][1,2,4]triazin-2-yl)ethyl group) enhances binding to PI3Kδ’s affinity pocket, reducing off-target interactions with PI3Kα/β/γ isoforms [10].
  • Mitigation of Compensatory Pathways: Unlike dual PI3Kγ/δ inhibitors (e.g., AZD8154), LAS195319’s isoform selectivity avoids disrupting PI3Kγ-mediated immune homeostasis, preserving host defense [8].

Recent clinical trials of inhaled PI3Kδ inhibitors (e.g., nemiralisib, CHF6523) confirm target engagement (reduced sputum PIP₃) but show limited anti-inflammatory efficacy in COPD patients, likely due to redundant inflammatory pathways. LAS195319’s superior potency and lung retention may address these gaps [8].

Concluding Remarks

LAS195319 exemplifies the evolution of PI3Kδ inhibitors toward localized, high-precision therapeutics. By confining activity to the lung, it balances robust anti-inflammatory effects with reduced systemic liabilities. Future work should explore synergies with corticosteroids or bronchodilators to address multifactorial respiratory pathologies.

Table 3: Key Structural and Pharmacokinetic Attributes of LAS195319

PropertyValue/CharacteristicSignificance
PI3Kδ IC₅₀0.5 nMSub-nanomolar potency enables low-dose inhalation
Selectivity (vs. PI3Kα/β/γ)>100-foldMinimizes off-target kinase interactions
Plasma clearanceHigh (rat)Limits systemic accumulation
Lung/plasma partition ratio>10:1 (rat)Ensures targeted lung exposure
Chiral center(S)-1-(5-methyl-4-oxo-3-phenylpyrrolo[1,2-f][1,2,4]triazin-2-yl)ethylOptimizes binding to PI3Kδ affinity pocket

Properties

CAS Number

1605328-04-8

Product Name

LAS195319

IUPAC Name

5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C29H26N10O3S

Molecular Weight

594.654

InChI

InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35)/t17-/m1/s1

InChI Key

PGFZGJZTPSVQMY-KRWDZBQOSA-N

SMILES

CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7

Solubility

Soluble in DMSO

Synonyms

LAS195319; LAS-195319; LAS 195319;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.